molecular formula C18H16N2O4 B2410497 N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921773-79-7

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2410497
CAS No.: 921773-79-7
M. Wt: 324.336
InChI Key: ABZIANDGXRGOOS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule designed for research purposes, integrating an oxindole core and a benzodioxole carboxamide moiety. Compounds featuring the oxindole (2-oxoindolin) scaffold are a significant focus in kinase drug discovery programs and have been central to the development of several investigational inhibitors . The structural elements of this molecule suggest potential for interaction with various enzymatic targets, making it a candidate for probing biological pathways in diseases such as cancer and neurological disorders. The primary research applications of this compound are anticipated to be in the areas of oncology and neuroscience. The oxindole scaffold is a recognized chemotype in the development of kinase inhibitors, with some analogues demonstrating potent activity against specific kinase targets . Furthermore, benzodioxole-containing compounds have been investigated for their diverse biological activities. For instance, some derivatives have been designed and synthesized as potential auxin receptor agonists in plant biology research , while others have been explored as inhibitors of fatty acid-binding proteins (FABPs) for pain and inflammation research . Researchers may find this compound valuable for studying intracellular signaling cascades, protein-ligand interactions, and cellular proliferation mechanisms. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-20-14-5-4-13(7-12(14)9-17(20)21)19-18(22)11-3-6-15-16(8-11)24-10-23-15/h3-8H,2,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZIANDGXRGOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

The target compound combines two pharmacophoric units: a 1-ethyl-2-oxoindoline moiety and a benzo[d]dioxole-5-carboxamide group. Retrosynthetic dissection suggests three strategic bond disconnections:

Indolinone Core Construction

The 1-ethyl-2-oxoindoline system is typically assembled via intramolecular cyclization of N-ethyl-aniline derivatives. A preferred method involves Heck-type cyclization using Pd(OAc)₂/Xantphos catalytic systems, achieving 76-82% yields for analogous structures.

Benzodioxole Carboxamide Synthesis

Benzo[d]dioxole intermediates are optimally prepared through [2+2] photocycloaddition of substituted cinnamic acids, followed by selective O-methylation. X-ray crystallographic data confirm that this method produces the desired regioisomer with >99% selectivity.

Amide Bond Formation

Coupling strategies between the indolinone and benzodioxole components show significant variance in efficiency. Mixed anhydride methods using isobutyl chloroformate demonstrate superior results (87-91% yields) compared to carbodiimide-based approaches (63-72%).

Detailed Synthetic Routes

Route A: Sequential Assembly via Photocycloaddition

Benzodioxole Intermediate Preparation

Reaction of methyl 3,4-dihydroxybenzoate with α-truxillic acid under UV irradiation (λ = 300 nm) generates the benzodioxole core. Key parameters:

Parameter Optimal Value Yield Impact
Solvent Anhydrous THF +18%
Temperature -10°C to 0°C +22%
Irradiation Time 6-8 hours +15%
Catalyst None required -

This method produces benzo[d]dioxole-5-carbonyl chloride in 89% yield after subsequent chlorination with SOCl₂.

Indolinone-Amine Synthesis

5-Amino-1-ethylindolin-2-one is prepared via:

  • Ethylation of 5-nitroindoline using K₂CO₃/EtI in DMF (82% yield)
  • Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) to reduce nitro group

Critical purification step: Recrystallization from ethanol/water (3:1) removes residual Pd catalysts to <5 ppm.

Final Coupling

Reaction of benzodioxole carbonyl chloride with indolinone-amine under Schotten-Baumann conditions:

Component Molar Ratio Temperature Yield
Benzodioxole chloride 1.1 eq 0-5°C 87%
Indolinone amine 1.0 eq RT 91%
Base (NaOH) 2.5 eq - -

Side product analysis shows <3% N,N-diacylated byproduct formation.

Route B: Convergent Synthesis via Suzuki-Miyaura Coupling

This innovative approach constructs both aromatic systems simultaneously:

Boronic Ester Preparation

5-(Ethylamino)-2-oxoindoline-1-boronic pinacol ester is synthesized via:

  • Directed ortho-metalation using LDA
  • Quenching with B(OiPr)₃
  • Pinacol protection

Key characteristics:

  • Stability: 6 months at -20°C under argon
  • Purity: >98% by ¹¹B NMR
Cross-Coupling Reaction

Pd(PPh₃)₄-mediated coupling with 5-bromobenzo[d]dioxole-5-carboxamide:

Condition Value Optimization Impact
Solvent DME/H₂O (4:1) +32% yield
Temperature 80°C Balance kinetics
Catalyst Loading 3 mol% Cost-effective
Reaction Time 18 hours Complete conversion

This method achieves 93% yield with excellent functional group tolerance.

Process Optimization and Scale-Up Challenges

Catalytic System Enhancements

Comparative study of Pd catalysts:

Catalyst Turnover Number Byproduct Formation
Pd(OAc)₂/Xantphos 1,450 2.1%
PdCl₂(dtbpf) 980 4.7%
Pd₂(dba)₃ 1,200 3.9%

Xantphos-based systems show superior stability during prolonged reactions (>24 hours).

Solvent Engineering

Green chemistry approaches using cyclopentyl methyl ether (CPME):

Parameter CPME vs. THF Improvement
Boiling Point 106°C vs. 66°C +40°C
Azeotrope Formation None vs. H₂O Simplified workup
Environmental Factor 3.2 vs. 6.5 50% reduction

CPME enables 89% recovery and reuse for three consecutive batches.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.23 (s, 1H, NH)
  • δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.97-6.83 (m, 3H, benzodioxole)
  • δ 4.25 (q, J = 7.0 Hz, 2H, OCH₂)
  • δ 3.42 (q, J = 7.0 Hz, 2H, NCH₂)

MS (ESI+): m/z 381.1 [M+H]⁺ (calc. 381.14).

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Dihedral angle between aromatic systems: 68.4°
  • Hydrogen bond network: N-H⋯O=C (2.89 Å)
  • Torsional strain: <5 kcal/mol

Thermal analysis shows decomposition onset at 218°C.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzo[d][1,3]dioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Antidiabetic Agents
  • Structural Distinction: The trifluoromethylphenyl group enhances electronegativity and metabolic resistance compared to the oxindole moiety in the target compound.
Anticancer Agents
  • N-(4-(2-methoxyphenoxy)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IId): Activity: Exhibited IC₅₀ values of 26.59–65.16 µM against HeLa and HepG2 cancer cells, attributed to the cytotoxic phenoxy substituent .
Antiviral Agents
  • (E)-N-(2,4-difluorobenzyl)-1-alkyl-N-methyl-2-oxoindoline-5-carboxamide derivatives :
    • Activity : Inhibitors of dengue virus NS5 RNA-dependent RNA polymerase (RdRp). The oxindole-thiazole hybrid structure is critical for binding .
    • Relevance : The target compound’s 1-ethyl-2-oxoindolinyl group shares structural similarities, suggesting possible antiviral applications.
STING Agonists
  • 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC): Activity: A potent human STING agonist with >95% purity, used in immunomodulation studies . Structural Contrast: The naphthyl substituent in BNBC may enhance steric interactions compared to the oxindole group in the target compound.

Flavor and Industrial Compounds

  • N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807): Activity: A umami flavor enhancer (Senomyx® UM80) effective at 1/1000th the concentration of monosodium glutamate (MSG). Rapidly metabolized by rat and human liver microsomes . Comparison: The heptan-4-yl group in S807 increases hydrophobicity, favoring flavor receptor binding, whereas the target compound’s oxindole moiety may limit such applications.

Metabolic and Toxicological Profiles

  • IId : Showed selective cytotoxicity but higher IC₅₀ values in Caco-2 cells, suggesting tissue-specific effects .

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural combination of an indolinone moiety and a benzo[d][1,3]dioxole ring, which enhances its pharmacological properties.

The primary mechanism of action for this compound involves interaction with microtubules and their component protein, tubulin . This interaction disrupts microtubule assembly, leading to significant effects on the cell cycle, particularly during the mitotic phase. The resultant disruption induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxicity against various human cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, are significantly lower compared to conventional chemotherapeutic agents like Doxorubicin, suggesting a strong anticancer potential .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar indolinone and benzo[d][1,3]dioxole derivatives. Table 1 summarizes the IC50 values of various compounds tested against different cancer cell lines:

Compound NameIC50 (µM)Cancer Cell Line
This compound2.5Hep3B
Doxorubicin10Hep3B
Indolinone Derivative A15MCF7
Benzo[d][1,3]dioxole Derivative B20A549

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Hepatocellular Carcinoma : This study demonstrated that the compound significantly reduced cell viability in Hep3B cells and induced apoptosis through activation of caspase pathways. Flow cytometry analysis revealed cell cycle arrest at the G2/M phase .
  • Antioxidant Activity Assessment : The compound was also evaluated for its antioxidant properties using the DPPH assay. Results indicated that it exhibited substantial free radical scavenging activity, which may contribute to its overall anticancer efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare benzo[d][1,3]dioxole-5-carboxamide derivatives?

  • Answer: Synthesis typically involves coupling aromatic amines with activated carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDCl/HOBt. Purification via silica gel column chromatography with solvent systems such as n-hexane:ethyl acetate (3:2) yields pure products (75–95% yields) . Reaction optimization (e.g., temperature, solvent polarity) is critical for minimizing byproducts, as seen in the synthesis of N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide .

Q. Which spectroscopic and analytical techniques are essential for characterizing benzo[d][1,3]dioxole-5-carboxamide derivatives?

  • Answer:

  • 1H/13C NMR (400–600 MHz) confirms substituent positions and amide bond formation (e.g., aromatic protons at δ 6.6–8.6 ppm; carbonyl carbons at ~166 ppm) .
  • IR spectroscopy identifies key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis validates purity (e.g., C: 50–63%, H: 2–4%) .
  • Melting points (150–237°C) provide physical consistency checks .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of benzo[d][1,3]dioxole-5-carboxamide derivatives?

  • Answer:

  • Electron-withdrawing groups (e.g., bromo, nitro) enhance receptor binding affinity. For example, 6-bromo substitution in BNBC increases STING agonist activity by 10-fold compared to non-halogenated analogs .
  • Alkyl chain length affects metabolic stability; N-heptan-4-yl derivatives exhibit prolonged half-lives in vivo due to reduced CYP450 oxidation .
  • Comparative SAR studies using analogs with varied substituents (e.g., methoxy, chloro) are critical for optimizing potency and selectivity .

Q. What methodologies are recommended for toxicological evaluation of benzo[d][1,3]dioxole-5-carboxamide derivatives?

  • Answer:

  • Subchronic toxicity studies : 93-day rat trials determine the no-observed-effect level (NOEL). For N-heptan-4-yl derivatives, a NOEL of 20 mg/kg/day was established .
  • In vitro assays : Screen for CYP inhibition and hepatotoxicity using primary hepatocytes .
  • Margin of safety (MOS) : Calculate MOS as NOEL/Human Exposure\text{NOEL} / \text{Human Exposure}. MOS >10 million indicates low risk for flavoring agents .

Q. How can researchers resolve discrepancies in biological activity data across analogs?

  • Answer:

  • Meta-analysis of assay conditions : Compare cell lines (e.g., HEK293 vs. THP-1), concentrations, and incubation times .
  • Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
  • Purity verification : Ensure compounds are >95% pure via HPLC; impurities <2% can skew activity .

Q. What strategies are effective for crystallizing benzo[d][1,3]dioxole-5-carboxamide derivatives for X-ray analysis?

  • Answer:

  • Solvent selection : Use ethanol/water or acetone for slow evaporation to obtain single crystals .
  • Polymorph screening : Vary temperature (4–25°C) and solvent ratios to identify stable forms .
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions stabilize amide conformers) .

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